2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Overview
Description
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester is an organic compound that belongs to the class of furan derivatives. It is a dimethyl ester of 2,5-furandicarboxylic acid, which is known for its potential as a renewable building block for various applications. The compound is characterized by its furan ring structure with two carboxylic acid groups that are esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester typically involves the esterification of 2,5-furandicarboxylic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,5-Furandicarboxylic acid+2CH3OHH2SO42,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient separation of the product and by-products. The use of high-purity methanol and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 2,5-Furandicarboxylic acid, tetrahydro-, diol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of bio-based polymers and other furan derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of renewable polymers, such as polyethylene furanoate (PEF), which is an alternative to polyethylene terephthalate (PET).
Mechanism of Action
The mechanism of action of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester involves its interaction with various molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The furan ring structure allows for interactions with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.
2,5-Furandicarboxylic acid, dimethyl ester: Similar esterified compound but without the tetrahydro modification.
Furan-2,5-dicarboxylic acid diethyl ester: Another esterified derivative with ethyl groups.
Uniqueness
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its non-tetrahydro counterparts
Properties
IUPAC Name |
dimethyl oxolane-2,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJNEHCXHAFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.